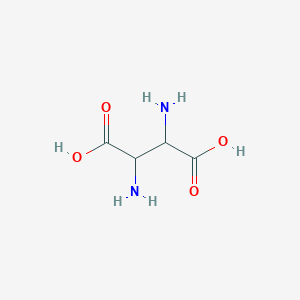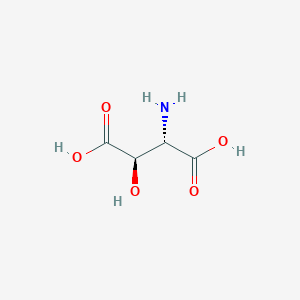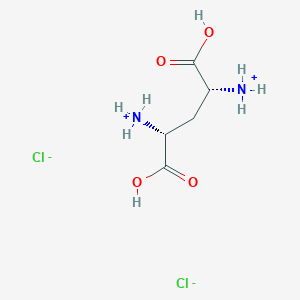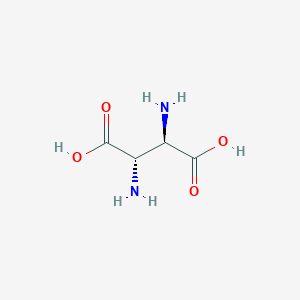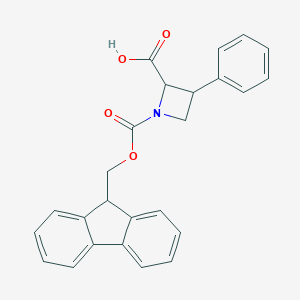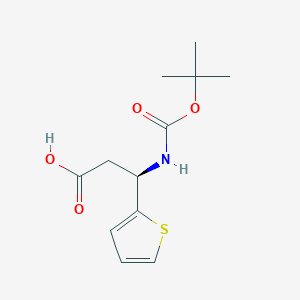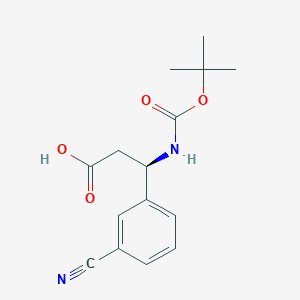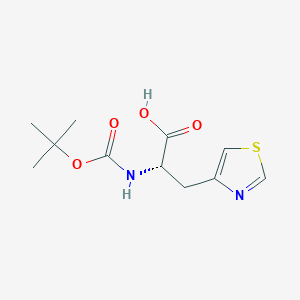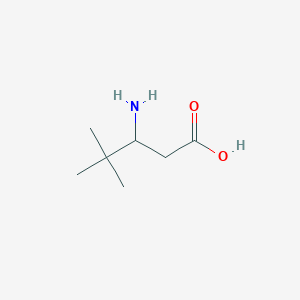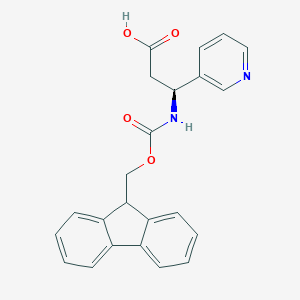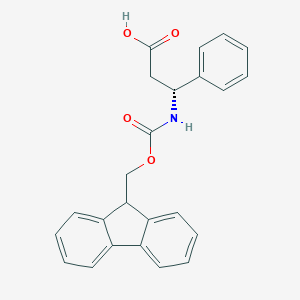
H-Lys(Boc)-OH
Overview
Description
H-Lys(Boc)-OH: , also known as Nε-tert-Butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis as a protecting group for the amino group of lysine. The tert-butoxycarbonyl (Boc) group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for the selective deprotection of the lysine residue at a later stage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Boc)-OH typically involves the protection of the amino group of lysine with the Boc group. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This reaction yields free lysine.
Coupling Reactions: H-Lys(Boc)-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is usually facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), organic solvents like dimethylformamide (DMF).
Major Products Formed:
Deprotection: Free lysine.
Coupling: Peptide chains with lysine residues.
Scientific Research Applications
Chemistry: H-Lys(Boc)-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of lysine during the stepwise assembly of peptides. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of lysine residues in protein function. It is also used in the synthesis of peptide-based inhibitors and probes.
Medicine: this compound is utilized in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines. Its use in peptide synthesis enables the production of peptides with high purity and specificity.
Industry: In the pharmaceutical and biotechnology industries, this compound is employed in the large-scale synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for biomedical applications, such as hydrogels and drug delivery systems.
Mechanism of Action
The primary function of H-Lys(Boc)-OH is to protect the amino group of lysine during chemical reactions. The Boc group prevents unwanted side reactions by blocking the reactive amino group. Upon deprotection, the Boc group is removed, revealing the free amino group of lysine, which can then participate in further chemical reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins.
Comparison with Similar Compounds
- Nε-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe·HCl)
- Nε-tert-Butoxycarbonyl-L-lysine tert-butyl ester hydrochloride (H-Lys(Boc)-OtBu·HCl)
- Nε-tert-Butoxycarbonyl-L-lysine benzyl ester hydrochloride (H-Lys(Boc)-OBzl·HCl)
Comparison: H-Lys(Boc)-OH is unique in its use as a protecting group for the amino group of lysine in peptide synthesis. Compared to its similar compounds, this compound offers a balance between stability and ease of deprotection. The methyl ester (H-Lys(Boc)-OMe·HCl) and tert-butyl ester (H-Lys(Boc)-OtBu·HCl) derivatives provide additional options for protecting the carboxyl group of lysine, while the benzyl ester (H-Lys(Boc)-OBzl·HCl) offers an alternative protecting group for specific synthetic applications.
Properties
IUPAC Name |
(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910101 | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-28-6, 2418-95-3, 106719-44-2 | |
| Record name | α-tert-Butoxycarbonyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-tert-Butyloxycarbonyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: H-Lys(Boc)-OH serves as an unnatural amino acid in genetic code expansion systems. In a study using Bombyx mori cell lines [], researchers incorporated this compound into a reporter gene (DsRed[TAG]EGFP) using a modified tRNAPyl/PylRS pair. The presence of both the modified tRNA and this compound enabled the expression of the full-length reporter protein, indicating that the amber stop codon (TAG) was effectively suppressed and replaced with this compound []. This approach allows for tightly controlled gene expression, offering a valuable tool for studying gene function.
A: this compound is instrumental in creating a stable and efficient amine-modified SWCNT platform []. The Boc protecting group ensures selective functionalization of the SWCNTs, while the lysine moiety provides a handle for further bioconjugation. This approach allows for the development of targeted drug delivery systems and other biomedical applications [].
A: this compound plays a crucial role in peptide synthesis as a protected form of lysine [, ]. The Boc protecting group safeguards the reactive ε-amino group of lysine, enabling the selective formation of peptide bonds. This selectivity is essential for constructing complex peptides with defined sequences [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


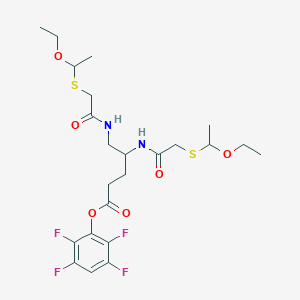
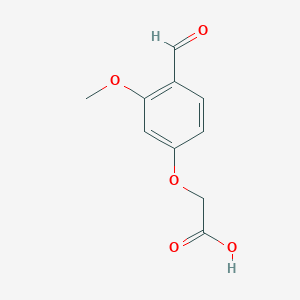
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
